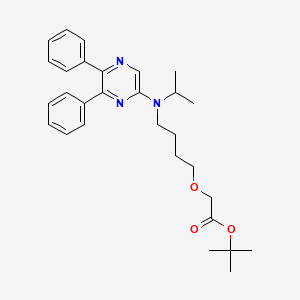

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate

CAS No.: 475084-96-9

Cat. No.: VC3105391

Molecular Formula: C29H37N3O3

Molecular Weight: 475.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 475084-96-9 |

|---|---|

| Molecular Formula | C29H37N3O3 |

| Molecular Weight | 475.6 g/mol |

| IUPAC Name | tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate |

| Standard InChI | InChI=1S/C29H37N3O3/c1-22(2)32(18-12-13-19-34-21-26(33)35-29(3,4)5)25-20-30-27(23-14-8-6-9-15-23)28(31-25)24-16-10-7-11-17-24/h6-11,14-17,20,22H,12-13,18-19,21H2,1-5H3 |

| Standard InChI Key | TUQMNTRUQSTQNJ-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCCCOCC(=O)OC(C)(C)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CC(C)N(CCCCOCC(=O)OC(C)(C)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Properties and Structure

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is characterized by a complex molecular structure containing a pyrazine ring with two phenyl substituents, an isopropylamine linkage, and a butoxy chain terminating in a tert-butyl-protected acetate group.

Basic Identifiers

The compound has well-defined chemical identifiers that are crucial for its precise identification in scientific literature and commercial contexts.

Table 1.1: Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl 2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetate |

| Common Name | Selexipag Impurity D |

| CAS Number | 475084-96-9 |

| Molecular Formula | C₂₉H₃₇N₃O₃ |

| Molecular Weight | 475.6 g/mol |

The compound's structure encompasses a 5,6-diphenylpyrazin-2-yl group attached to an isopropylamine moiety, which connects to a butoxy chain terminating in a tert-butyl-protected acetate group. This structural arrangement contributes to its specific chemical behavior and reactivity profile .

Structural Representation

The molecular structure features several key functional groups that contribute to its chemical properties and potential biological activities.

Table 1.2: Structural Codes and Representations

| Representation | Code |

|---|---|

| InChI | InChI=1S/C29H37N3O3/c1-22(2)32(18-12-13-19-34-21-26(33)35-29(3,4)5)25-20-30-27(23-14-8-6-9-15-23)28(31-25)24-16-10-7-11-17-24/h6-11,14-17,20,22H,12-13,18-19,21H2,1-5H3 |

| SMILES | CC(C)N(CCCCOCC(=O)OC(C)(C)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

The structure contains three nitrogen atoms within a pyrazine ring system, with two phenyl substituents at positions 5 and 6. The tert-butyl group serves as a protecting group for the carboxylic acid function, which is a common feature in pharmaceutical intermediates designed for further synthetic modification .

Physical Properties

Understanding the physical properties of Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is essential for its proper handling, storage, and analytical detection in pharmaceutical quality control.

Empirical and Predicted Properties

The compound exhibits specific physical characteristics that have been determined both experimentally and through computational prediction methods.

Table 2.1: Physical Properties

| Property | Value | Determination Method |

|---|---|---|

| Appearance | White powder | Experimental |

| Physical State | Solid at room temperature | Experimental |

| Boiling Point | 592.3 ± 50.0°C | Predicted |

| Density | 1.090 ± 0.06 g/cm³ | Predicted |

| pKa | 2.40 ± 0.10 | Predicted |

| Flash Point | 312.0 ± 30.1°C | Predicted |

| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C | Predicted |

| Index of Refraction | 1.556 | Predicted |

These physical properties influence the compound's behavior during formulation, analysis, and storage conditions. The high boiling point and flash point indicate thermal stability, which is beneficial for pharmaceutical processing .

Synthesis and Preparation

The synthesis of Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate typically involves multiple reaction steps, reflecting its complex structure and the need for specific functional group installations.

Synthetic Routes

Based on patent literature, the synthesis generally follows a convergent approach with key intermediates being prepared separately before final coupling reactions.

A documented synthetic pathway includes:

-

Preparation of N-isopropyl-5,6-diphenylpyrazin-2-amine by reacting 2-amino-5,6-diphenylpyrazine with isopropyl bromide

-

Introduction of the butoxy linker

-

Installation of the protected acetate group through alkylation with tert-butyl bromoacetate

Specific Synthesis Method

A detailed synthesis procedure described in patent literature includes:

"Potassium hydroxide solution (96.6 gm of potassium hydroxide dissolved in 175 ml of water) was added to the mixture of 4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butan-l-ol (25 gm) and toluene (175 ml) at 25-30°C and stirred the reaction mixture for 30 minutes at the same temperature. Cooled the reaction mixture to 0-5°C. Tert-butyl bromoacetate (94 gm) was slowly added to the reaction mixture at 0-5°C and stirred the reaction for 60 minutes at same temperature. Raised the temperature of the reaction mixture to 25-30°C and maintained for 60 minutes."

This synthetic procedure highlights the careful temperature control and reagent addition required to achieve optimal yields and purity. The compound represents a protected intermediate in the synthetic pathway leading to Selexipag, with the tert-butyl group serving as a protecting group that is later removed to expose the carboxylic acid for further functionalization .

Biological Activity and Mechanism of Action

While primarily classified as an impurity, Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate exhibits biological activity that provides insights into the pharmacological properties of its related compound, Selexipag.

Receptor Binding and Signaling

Research indicates that this compound functions as a potent agonist of the prostacyclin receptor (IP receptor). Upon binding to this receptor, it induces vasodilation and increases blood flow, particularly in peripheral tissues.

Studies have demonstrated that activation of the IP receptor by this compound leads to increased femoral skin blood flow in rat models without significant changes in systemic hemodynamics. This suggests a targeted effect on peripheral circulation, which may contribute to understanding the mechanisms of action relevant to pulmonary arterial hypertension treatments.

Pharmacological Relationship to Selexipag

As a structural precursor to Selexipag, this compound shares key pharmacophore elements responsible for prostacyclin receptor interaction. The structural similarities allow for comparative studies that elucidate structure-activity relationships and potentially guide the development of next-generation prostacyclin receptor modulators .

Analytical Methods and Characterization

The analytical characterization of Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate is crucial for its identification, purity assessment, and quantification in pharmaceutical contexts.

Spectroscopic Identification

Mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy provide complementary structural confirmation methods. The compound's molecular weight of 475.6 g/mol would yield characteristic fragmentation patterns in mass spectrometry, facilitating its identification in complex mixtures .

Applications in Research and Industry

Tert-butyl 2-(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetate serves several important functions in pharmaceutical research and development.

Pharmaceutical Synthesis

The primary application of this compound is as a synthetic intermediate in the production of Selexipag. Its protected carboxylic acid group allows for controlled reactivity in subsequent transformations leading to the final active pharmaceutical ingredient .

Analytical Standards and Quality Control

| Category | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302 - Harmful if swallowed H315 - Causes skin irritation H319 - Causes serious eye irritation H335 - May cause respiratory irritation |

| Precautionary Statements | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

These hazard classifications suggest moderate toxicity concerns that necessitate appropriate personal protective equipment and handling procedures .

| Supplier | Catalog/Product Number | Format | Typical Purity |

|---|---|---|---|

| LGC Standards | TRC-D525860-100MG | Neat | Not specified |

| Pharmaffiliates | PA 46 03520 | Powder | Not specified |

| Venkatasai Life Sciences | VS-S012005 | Powder | Not specified |

| Alentris Research | ALN-S024006 | Powder | Not specified |

| HSP Pharma | Not specified | White powder | ≥99.0% |

Commercial products typically include a certificate of analysis (CoA) that provides detailed information on purity, identity confirmation, and batch-specific analytical results .

Quality Specifications

For pharmaceutical applications, particularly as an analytical standard for impurity testing, specific quality requirements typically include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume